REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[C:11]([NH:14][NH2:15])(=[O:13])[CH3:12]>CN(C)C=O>[C:11]([NH:14][NH:15][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[N:3][CH:4]=1)(=[O:13])[CH3:12]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NN
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Name
|
|
Quantity
|
14.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintained at room temperature overnight
|
Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The reaction was then slightly concentrated in vacuo
|
Type
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ADDITION
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Details
|
diluted in acetonitrile
|
Type
|
CUSTOM
|
Details
|
This mixture was directly purified via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier)
|
Type
|
ADDITION
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Details
|
Fractions containing the desired product
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NNC(C1=CN=C(C=C1)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |